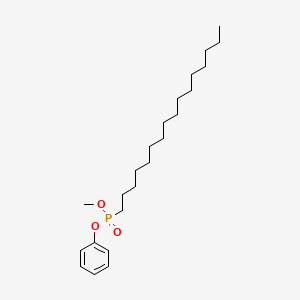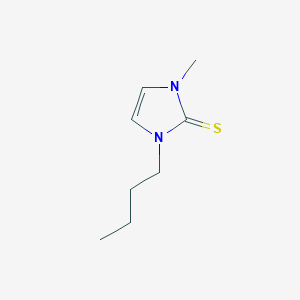
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- is a heterocyclic compound with a unique structure that includes both nitrogen and sulfur atoms. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. The presence of the thione group (C=S) in its structure makes it particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- can be achieved through several methods. One common approach involves the reaction of 1-butyl-1,3-dihydro-3-methylimidazole with sulfur sources under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- exerts its effects involves interaction with specific molecular targets. The thione group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylimidazole-2-thione: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Imidazolidinethione: Another related compound with a similar core structure but different functional groups.
1,1′-Methylenebis(3-methyl-imidazole-2-thione): A dimeric form with unique properties and applications.
Uniqueness
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- stands out due to its specific substituents, which confer unique chemical and biological properties. Its ability to form stable complexes with metals and its diverse reactivity make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
119393-94-1 |
|---|---|
Fórmula molecular |
C8H14N2S |
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
1-butyl-3-methylimidazole-2-thione |
InChI |
InChI=1S/C8H14N2S/c1-3-4-5-10-7-6-9(2)8(10)11/h6-7H,3-5H2,1-2H3 |
Clave InChI |
SFFDSIGHGYILMM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=CN(C1=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


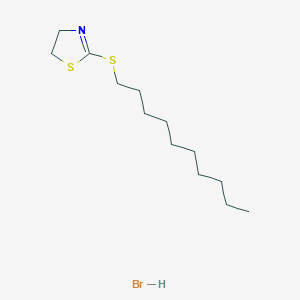
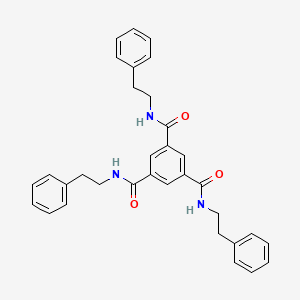
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
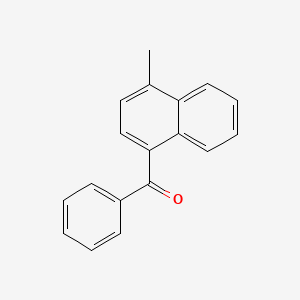
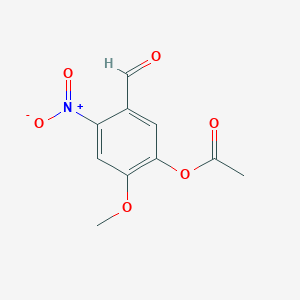
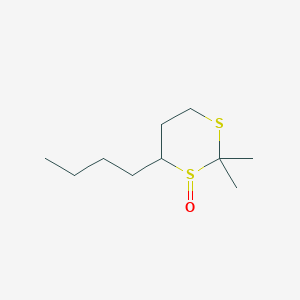
![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)
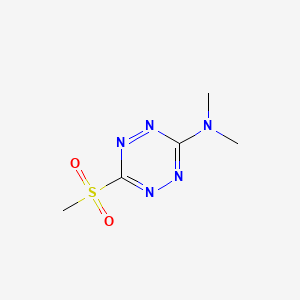
![10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-](/img/structure/B14306323.png)
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
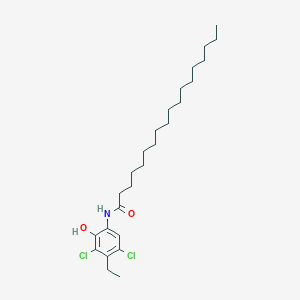
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
